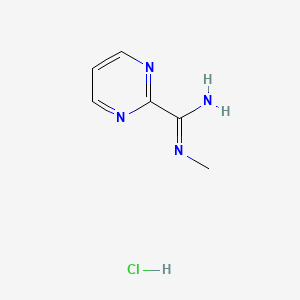
1-(4-Bromo-5-methylthiophen-2-yl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-5-methylthiophen-2-yl)prop-2-en-1-ol is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are five-membered heteroaromatic compounds containing a sulfur atom. This particular compound is characterized by the presence of a bromo group and a methyl group on the thiophene ring, along with a prop-2-en-1-ol side chain. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .
Preparation Methods
The synthesis of 1-(4-Bromo-5-methylthiophen-2-yl)prop-2-en-1-ol typically involves the following steps:
Methylation: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of Prop-2-en-1-ol Side Chain: The prop-2-en-1-ol side chain can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-(4-Bromo-5-methylthiophen-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the bromo group with other nucleophiles such as amines or thiols.
Scientific Research Applications
1-(4-Bromo-5-methylthiophen-2-yl)prop-2-en-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing various pharmaceuticals, particularly those with anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: The compound is utilized in the development of organic semiconductors and conductive polymers due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 1-(4-Bromo-5-methylthiophen-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For instance, it can act as an inhibitor of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar compounds to 1-(4-Bromo-5-methylthiophen-2-yl)prop-2-en-1-ol include:
1-(4-Bromo-5-methylthiophen-2-yl)propan-1-one: This compound differs by having a propan-1-one side chain instead of prop-2-en-1-ol.
2-(4-Bromo-5-methylthiophen-2-yl)propan-2-ol: This compound has a propan-2-ol side chain, which affects its reactivity and applications.
1-(4-Bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one: This compound features a different aromatic ring and functional groups, leading to distinct chemical properties and uses
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a bromo group and a prop-2-en-1-ol side chain, which confer unique reactivity and applications.
Properties
Molecular Formula |
C8H9BrOS |
|---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
1-(4-bromo-5-methylthiophen-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C8H9BrOS/c1-3-7(10)8-4-6(9)5(2)11-8/h3-4,7,10H,1H2,2H3 |
InChI Key |
YVDGHCAPNLTJHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C(C=C)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-ol](/img/structure/B13596132.png)



![2-[(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetic acid](/img/structure/B13596162.png)

![3-Oxo-1-[3-(trifluoromethyl)phenyl]cyclobutanecarbonitrile](/img/structure/B13596168.png)
![4-[(1S)-1-aminoethyl]-3-chlorophenol](/img/structure/B13596171.png)




